1-[N-4'-Nitrobenzyl-N-4'-carboxybutylamino]methylphosphonic acid
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Overview
Description
1-[N-4’-NITROBENZYL-N-4’-CARBOXYBUTYLAMINO]METHYLPHOSPHONIC ACID is an organic compound belonging to the class of nitrobenzenes. It contains a benzene ring with a carbon bearing a nitro group, and it is known for its experimental applications in various fields .
Preparation Methods
The synthetic routes for 1-[N-4’-NITROBENZYL-N-4’-CARBOXYBUTYLAMINO]METHYLPHOSPHONIC ACID typically involve the reaction of nitrobenzyl derivatives with carboxybutylamino compounds under specific conditions.
Chemical Reactions Analysis
1-[N-4’-NITROBENZYL-N-4’-CARBOXYBUTYLAMINO]METHYLPHOSPHONIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by specific antibodies, leading to the formation of oxidized products.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo substitution reactions, particularly at the nitrobenzyl moiety.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed depend on the type of reaction and the conditions applied.
Scientific Research Applications
1-[N-4’-NITROBENZYL-N-4’-CARBOXYBUTYLAMINO]METHYLPHOSPHONIC ACID has several scientific research applications:
Chemistry: It is used as a model compound in studying catalytic antibody reactions and other organic transformations.
Biology: The compound is studied for its interactions with biological molecules and its potential use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily experimental at this stage.
Industry: It may have applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[N-4’-NITROBENZYL-N-4’-CARBOXYBUTYLAMINO]METHYLPHOSPHONIC ACID involves its interaction with specific molecular targets. For example, catalytic antibodies can facilitate the oxidation of the compound by aligning the substrate and oxidant precisely. This interaction stabilizes the transition state and enhances the reaction rate .
Comparison with Similar Compounds
1-[N-4’-NITROBENZYL-N-4’-CARBOXYBUTYLAMINO]METHYLPHOSPHONIC ACID is unique due to its specific structure and reactivity. Similar compounds include other nitrobenzyl derivatives and phosphonic acids, such as:
Nitrobenzene: A simpler compound with a nitro group attached to a benzene ring.
Methylphosphonic Acid: A related phosphonic acid with different substituents.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C13H19N2O7P |
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Molecular Weight |
346.27 g/mol |
IUPAC Name |
5-[(4-nitrophenyl)methyl-(phosphonomethyl)amino]pentanoic acid |
InChI |
InChI=1S/C13H19N2O7P/c16-13(17)3-1-2-8-14(10-23(20,21)22)9-11-4-6-12(7-5-11)15(18)19/h4-7H,1-3,8-10H2,(H,16,17)(H2,20,21,22) |
InChI Key |
RWVBLRUMXIXUAR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN(CCCCC(=O)O)CP(=O)(O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CN(CCCCC(=O)O)CP(=O)(O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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